3-Isopropoxypyridine

描述

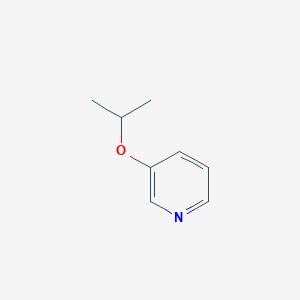

Structure

3D Structure

属性

IUPAC Name |

3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)10-8-4-3-5-9-6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAWPCNJLDNOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463248 | |

| Record name | 3-Isopropyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88111-63-1 | |

| Record name | 3-Isopropyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isopropoxypyridine and Its Analogues

Established Synthetic Pathways to 3-Isopropoxypyridine

The foundational methods for synthesizing this compound have been well-documented and are widely practiced. These conventional routes typically involve the modification of a pre-existing pyridine (B92270) scaffold.

A primary and straightforward approach to synthesizing 3-alkoxypyridines is through the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyridine ring with an alkoxide. The Williamson ether synthesis is a classic illustration of this strategy. In this reaction, 3-hydroxypyridine (B118123) is deprotonated by a base to form the corresponding pyridoxide ion. This intermediate then undergoes a reaction with an alkylating agent, such as 2-bromopropane, to form the 3-isopropoxy ether linkage. The efficacy of this reaction is highly dependent on the choice of base and solvent, with combinations like sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone (B3395972) being commonly employed.

Another significant, though more challenging, alkoxylation method involves the direct C-H functionalization of the pyridine ring. The electron-deficient nature of the pyridine ring makes this transformation inherently difficult. However, recent progress in catalysis has started to overcome this hurdle, with metal catalysts being developed to facilitate the direct introduction of an isopropoxy group at the 3-position.

Cross-coupling reactions represent a powerful and versatile methodology for the construction of the C-O bond in this compound. The Ullmann condensation, a traditional copper-catalyzed reaction, has long been a staple for this transformation. This reaction involves the coupling of a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-iodopyridine, with isopropanol (B130326) in the presence of a copper catalyst and a base. The reaction conditions, particularly temperature and the specific copper source and any associated ligands, are critical parameters that influence the outcome of the reaction.

In more recent times, palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig etherification, have emerged as a more modern and often more efficient alternative. These methods generally proceed under milder conditions and exhibit a broader tolerance for various functional groups compared to the classical Ullmann reaction. In a typical Buchwald-Hartwig synthesis of this compound, a 3-halopyridine is reacted with isopropanol using a palladium catalyst, a carefully selected phosphine (B1218219) ligand, and a base. The nature of the phosphine ligand is a key determinant of the reaction's success, with bulky and electron-rich ligands frequently providing superior results.

Table 1: Comparison of Coupling Reactions for this compound Synthesis

| Reaction Name | Catalyst | Precursor | Reagent | Typical Conditions |

|---|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | 3-Halopyridine | Isopropanol | High temperature, Base (e.g., K₂CO₃, Cs₂CO₃) |

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | 3-Halopyridine | Isopropanol | Milder temperature, Base (e.g., NaOtBu, Cs₂CO₃), Phosphine ligand |

Alkoxylation Strategies for Pyridine Ring Systems

Novel and Green Synthetic Approaches for this compound

The pursuit of more environmentally benign and efficient synthetic processes has spurred the development of innovative approaches to this compound synthesis. These novel methods include the use of new catalytic systems, the implementation of continuous flow technologies, and the exploration of biocatalytic transformations.

The field of transition metal catalysis is continually advancing, providing new avenues for the synthesis of this compound. In addition to palladium, research is increasingly focused on the use of more earth-abundant and cost-effective metals like nickel and iron for cross-coupling reactions. These metals can catalyze the formation of the C-O bond between 3-halopyridines or other activated pyridine derivatives and isopropanol, offering a more sustainable approach to this key transformation.

Organocatalysis, which employs small, metal-free organic molecules as catalysts, offers an alternative strategy for the synthesis of this compound. While the direct organocatalytic C-O bond formation on an unactivated pyridine ring remains a challenge, these catalysts can be effectively used within multi-step reaction sequences. For example, an organocatalyst might be used to activate a precursor molecule, thereby facilitating a subsequent alkoxylation step under mild and metal-free conditions.

Flow chemistry, where reactions are conducted in a continuous stream within a microreactor or a tube reactor, presents numerous advantages for the synthesis of this compound. This technology allows for superior control over reaction parameters such as temperature and mixing, leading to improved reaction efficiency and product selectivity. The enhanced heat transfer characteristics of flow reactors also contribute to improved safety, particularly when dealing with exothermic reactions or unstable intermediates. Furthermore, the alkoxylation of a 3-halopyridine can be carried out in a heated flow reactor, enabling precise control over reaction time and temperature, which can result in higher yields and purities. The potential for integrating in-line purification steps makes continuous processing a highly efficient and scalable method for the production of this compound.

Biocatalysis, which harnesses the catalytic power of enzymes and whole microorganisms, is a cornerstone of green chemistry. While the direct enzymatic synthesis of this compound from simple starting materials is still in its early stages of development, biocatalytic methods can be applied to the synthesis of its derivatives. For instance, enzymes like lipases and hydrolases can be used for the enantioselective resolution of racemic alcohol precursors, which can then be converted into enantiomerically pure 3-alkoxypyridine derivatives. Additionally, oxidoreductases can be employed for the selective oxidation of a precursor, preparing it for a subsequent alkoxylation reaction. The ongoing development of new and improved enzymes through techniques such as directed evolution and protein engineering holds significant promise for the future of biocatalytic routes to this compound and its analogues.

Table 2: Emerging Synthetic Approaches for this compound

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Novel Transition Metal Catalysis | Use of earth-abundant metals (e.g., Ni, Fe) | Lower cost, increased sustainability |

| Organocatalysis | Metal-free reaction conditions | Reduced metal contamination, milder conditions |

| Flow Chemistry | Continuous reaction in microreactors | Improved safety, better process control, scalability |

| Biocatalysis | Use of enzymes or microorganisms | High selectivity, mild reaction conditions, environmentally friendly |

Flow Chemistry and Continuous Processing in this compound Synthesis

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is commonly achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. vulcanchem.com A prevalent method involves the reaction of 3-hydroxypyridine with isopropyl bromide using a base like potassium carbonate. vulcanchem.com Yields for this type of synthesis typically fall between 60% and 85%, contingent on the optimization of the reaction conditions. vulcanchem.com

Another approach is the Mitsunobu reaction, which utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) for the etherification of 3-hydroxypyridine. vulcanchem.com This method also produces yields in the 60% to 85% range. vulcanchem.com

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including this compound. masterorganicchemistry.comwikipedia.orgnumberanalytics.com This SN2 reaction involves an alkoxide reacting with an alkyl halide. masterorganicchemistry.comwikipedia.org For optimal results, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com The choice of solvent is also crucial; common solvents include the parent alcohol of the alkoxide or polar aprotic solvents like DMSO when using strong bases like sodium hydride. masterorganicchemistry.com

The optimization of reaction parameters can be systematically approached using design of experiments (DoE) methodologies. This involves varying factors such as temperature, reaction time, and catalyst loading to identify the optimal conditions for maximizing yield. whiterose.ac.uk For instance, an initial optimization might involve fixing temperature and time while varying the reaction media and catalyst, followed by optimizing temperature and time with the best-performing media and catalyst. whiterose.ac.uk

| Synthetic Method | Starting Materials | Reagents | Typical Yield (%) | Key Optimization Factors |

|---|---|---|---|---|

| Williamson Ether Synthesis | 3-Hydroxypyridine, Isopropyl Bromide | Potassium Carbonate | 60-85 | Base strength, temperature, reaction time |

| Mitsunobu Reaction | 3-Hydroxypyridine, Isopropyl Alcohol | DEAD, Triphenylphosphine | 60-85 | Stoichiometry of reagents, temperature control |

| Anhydrous Diazotization | 3-Aminopyridine, Isopropyl Alcohol | Alkyl Nitrite, Acid | ~60 (crude) | Slow addition of nitrite, temperature control (-5°C to 0°C) google.com |

Stereochemical Control and Regioselectivity in Analogous Isopropoxypyridine Syntheses

Controlling stereochemistry and regioselectivity is paramount when synthesizing analogues of isopropoxypyridine, particularly for their application in pharmaceuticals where specific isomers are often required. wikipedia.org

Regioselectivity refers to the control of the position at which a reaction occurs. youtube.com In the synthesis of substituted pyridines, the inherent electronic properties of the pyridine ring direct incoming groups to specific positions. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions. imperial.ac.ukyoutube.com The presence of existing substituents further influences this regioselectivity. For example, in the synthesis of 5-Chloro-6-isopropoxypyridine-3-boronic acid, the metalation is directed to the 3-position, facilitated by the use of a lithium chloride-complexed Grignard reagent.

The synthesis of various halo-substituted alkoxypyridines has been achieved through directed metalation and metal-halogen exchange reactions, leading to regioselective lithiation and magnesiation. arkat-usa.org The choice of base and reaction temperature can be critical. For instance, using bulky bases at low temperatures can prevent unwanted side reactions at the C=N function. imperial.ac.uk

Stereochemical control involves directing the synthesis to produce a specific stereoisomer. numberanalytics.com This is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to bias the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com These auxiliaries create a chiral environment that favors the formation of one enantiomer or diastereomer over others. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed. wikipedia.org

Asymmetric catalysis is another powerful strategy for stereochemical control. numberanalytics.com Chiral catalysts can induce asymmetry in a reaction, leading to the formation of enantiomerically enriched products. numberanalytics.com For example, in stereospecific cross-coupling reactions, palladium catalysts with chiral ligands can be used to form C-C bonds with high stereochemical fidelity. nih.gov

The choice of solvent and reaction temperature can also play a crucial role in determining the stereochemical outcome. In some cases, simply altering these conditions can lead to the selective formation of different isomers. organic-chemistry.org

| Control Type | Method | Description | Example Application |

|---|---|---|---|

| Regioselectivity | Directed Ortho Metalation (DoM) | A directing group on the pyridine ring guides metalation to an adjacent position. | Synthesis of substituted pyridines. arkat-usa.orgimperial.ac.uk |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing groups direct incoming nucleophiles to ortho and para positions. youtube.comwikipedia.org | Synthesis of substituted pyridines. wikipedia.org | |

| Stereochemical Control | Chiral Auxiliaries | A temporary chiral group guides the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com | Asymmetric synthesis of complex molecules. wikipedia.org |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over another. numberanalytics.com | Stereospecific cross-coupling reactions. nih.gov |

Reactivity and Reaction Mechanisms of 3 Isopropoxypyridine

Electrophilic Aromatic Substitution Reactions of 3-Isopropoxypyridine

The electron-deficient nature of the pyridine (B92270) ring generally makes electrophilic aromatic substitution challenging. However, the electron-donating isopropoxy group at the 3-position can influence the regioselectivity of such reactions.

Halogenation and Nitration Studies

The pyridine ring directs electrophiles to specific positions, and the presence of substituents further refines this selectivity. Halogenation of pyridine derivatives is a critical transformation for introducing functional handles for further reactions. nih.gov For instance, the halogenation of a pyridine ring can occur at positions adjacent to a nitro group under appropriate conditions. ambeed.com In the context of 3-substituted pyridines, electrophilic substitution typically occurs at the 3-position, although it requires harsher conditions than for benzene. quora.com Research on related substituted pyridines, such as 3-nitropyridine, shows that further nitration can lead to polysubstituted products. ambeed.com

A patent describing the nitration of 2-isopropoxypyridine (B97995) provides insight into the conditions required for such reactions. patsnap.com The process involves reacting 2-isopropoxypyridine with concentrated sulfuric acid and nitric acid at elevated temperatures. patsnap.com This suggests that similar vigorous conditions would be necessary for the nitration of this compound. The synthesis of compounds like 5-bromo-3-iodo-2-isopropoxy-pyridine (B1285551) involves selective bromination and iodination steps, highlighting that sequential halogenation can be controlled. vulcanchem.com

Acylation and Alkylation Patterns

Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions. ambeed.comsavemyexams.com The isopropoxy group, with its steric bulk, is expected to influence the approach of the electrophile. vulcanchem.com In related systems, the acylation of aminopyridines is directed by the position of the amino group. researchgate.net For 3-nitropyridine, Friedel-Crafts acylation is a known transformation. ambeed.com The synthesis of various sulfonamide products often involves kinetic versus thermodynamic deprotonation studies to control the site of functionalization. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions on this compound

The electron-deficient pyridine ring is inherently activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comvaia.com The stability of the anionic intermediate, known as a Meisenheimer complex, is key to these reactions. stackexchange.comlumenlearning.com

Displacement of Substituents in Activated this compound Systems

The presence of activating groups, such as a nitro group, can facilitate the displacement of other substituents. For example, in 3-nitropyridines, a nitro group can be substituted by nitrogen nucleophiles. ntnu.no The reaction of 4-chloro-3-iodopyridine (B1630668) with isopropanol (B130326) demonstrates the displacement of a chlorine atom to form 3-iodo-4-isopropoxypyridine. This highlights the potential for the isopropoxy group to be introduced via nucleophilic substitution on a suitably halogenated pyridine.

The synthesis of this compound itself often involves the reaction of 3-hydroxypyridine (B118123) with an isopropyl halide in the presence of a base, a classic example of nucleophilic substitution. vulcanchem.com Similarly, 3-isopropoxypyridin-2-amine (B3359599) can be synthesized by reacting 3-hydroxypyridin-2-amine with isopropyl bromide. vulcanchem.com

Aryne Chemistry Involving this compound

Arynes are highly reactive intermediates that can undergo a variety of transformations, including nucleophilic addition and cycloaddition reactions. sigmaaldrich.combeilstein-journals.org The generation of "pyridynes" from silyltriflate precursors under mild fluoride-based conditions has opened new avenues for the synthesis of substituted pyridines. sigmaaldrich.com These reactions can lead to both ipso and cine substitution products. sigmaaldrich.com

The use of 3,4-pyridyne precursors can result in regioisomeric products, while the presence of a substituent like a bromine atom can afford greater regiocontrol. sigmaaldrich.com While direct studies on this compound-derived arynes are not extensively documented, the general principles of aryne chemistry suggest that a 3-isopropoxypyridyne intermediate could be a versatile synthon. The reaction of arynes with phosphates has been shown to be a powerful tool for phosphorylation and arylation. nih.gov

Metal-Mediated and Cross-Coupling Reactions of Functionalized 3-Isopropoxypyridines

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. tcichemicals.commdpi.comnumberanalytics.com Functionalized 3-isopropoxypyridines are valuable substrates in these reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used for the synthesis of biaryl compounds. mdpi.comorganic-chemistry.org Boronic acid derivatives of this compound, such as 2-fluoro-5-isopropoxypyridine-3-boronic acid pinacol (B44631) ester, are key intermediates in these reactions. vulcanchem.com The fluorine substituent in this case modulates electronic effects, while the isopropoxy group enhances solubility. vulcanchem.com Similarly, 5-chloro-6-isopropoxypyridine-3-boronic acid is a valuable reagent for Suzuki-Miyaura couplings.

Other cross-coupling reactions, such as the Heck, Sonogashira, and Stille reactions, are also applicable to pyridine derivatives. ambeed.comresearchgate.net For instance, a palladium-catalyzed coupling reaction of 5-bromo-3-isopropoxypyridine with an olefin has been used to prepare metanicotine-type compounds. google.com Metallaphotoredox-catalyzed sp3-sp3 cross-coupling of carboxylic acids with alkyl halides represents an emerging area with potential applications for derivatives of this compound. nih.gov

The table below summarizes some key functionalized derivatives of this compound used in cross-coupling reactions.

| Derivative Name | Molecular Formula | Application |

| 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester | C14H21BFNO3 | Suzuki-Miyaura coupling vulcanchem.com |

| 2-Fluoro-3-isopropoxypyridine-5-boronic acid | C8H11BFNO3 | Suzuki-Miyaura coupling vulcanchem.com |

| 5-Chloro-6-isopropoxypyridine-3-boronic acid | C8H11BClNO3 | Suzuki-Miyaura coupling |

| 5-Bromo-3-isopropoxypyridine | C8H9BrINO | Palladium-catalyzed olefin coupling google.com |

| 3-Iodo-2-isopropoxypyridine | C8H9INO | Precursor for further functionalization calpaclab.com |

Suzuki, Stille, Negishi, and Heck Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound derivatives, particularly halogenated ones, are valuable substrates in these transformations. vulcanchem.com The reactivity in these palladium-catalyzed reactions is significantly influenced by the nature of the halogen, the catalyst system, and the reaction conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. wikipedia.org For derivatives of this compound, a common starting material is a halogenated version, such as 5-bromo-2-methyl-3-isopropoxypyridine. The Suzuki-Miyaura coupling provides a versatile method for synthesizing biaryl compounds. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of base and solvent is crucial for the reaction's success. nih.govconsensus.app

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. numberanalytics.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. harvard.edu Similar to the Suzuki coupling, the mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.comwikipedia.org The reactivity of the organostannane partner is a key factor, with different organic groups on tin exhibiting varying transferabilities. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance. orgsyn.org The reaction is particularly useful for creating complex molecules in total synthesis. wikipedia.org The mechanism follows the typical cross-coupling pathway. illinois.edunumberanalytics.com The preparation of the organozinc reagent is a critical step, which can be achieved through various methods. orgsyn.org

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes. researchgate.net The mechanism differs slightly from the previously mentioned couplings and involves the oxidative addition of palladium to the halide, followed by migratory insertion of the alkene, and then β-hydride elimination to release the product.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine, a related structure, with various arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane/water mixture yielded novel pyridine derivatives in moderate to good yields. nih.gov This suggests that halogenated 3-isopropoxypyridines would be effective substrates in similar reactions.

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Halides, Triflates | Palladium | Mild conditions, low toxicity of reagents. wikipedia.orgfishersci.es |

| Stille | Organotin (Organostannanes) | Halides, Triflates, Acyl chlorides | Palladium | High functional group tolerance. wikipedia.orgharvard.edu |

| Negishi | Organozinc | Halides, Triflates | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.orgorgsyn.org |

| Heck | Alkene | Halides, Triflates | Palladium | Forms substituted alkenes. organic-chemistry.orgmdpi.com |

C-H Activation Strategies at the Pyridine Ring

Direct C-H activation of pyridine rings offers a more atom-economical approach to functionalization compared to traditional cross-coupling reactions that require pre-halogenated substrates. While specific studies on C-H activation of this compound are not extensively detailed in the provided search results, the principles can be inferred from the general reactivity of substituted pyridines. The electron-donating nature of the isopropoxy group at the 3-position would likely influence the regioselectivity of C-H activation. The positions ortho and para to the nitrogen (positions 2, 4, and 6) are generally more susceptible to activation due to the ring's inherent electronic properties. The isopropoxy group would further modulate the electron density, potentially directing activation to specific sites.

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Isopropoxy Group

The pyridine nucleus is generally resistant to oxidation due to its electron-deficient nature. However, under strong oxidizing conditions, N-oxidation can occur to form the corresponding pyridine N-oxide. The isopropoxy group, being an ether, is also relatively stable to oxidation but can be cleaved under harsh conditions.

Reduction of the pyridine ring typically requires strong reducing agents or catalytic hydrogenation. Complete reduction leads to the corresponding piperidine (B6355638) derivative. The isopropoxy group is generally stable under these conditions.

Rearrangement Reactions and Pericyclic Processes Involving this compound

Information regarding specific rearrangement reactions and pericyclic processes involving this compound is limited in the provided search results. However, substituted pyridines can, in some cases, undergo rearrangements such as the Zincke reaction or certain photochemical rearrangements. The presence of the isopropoxy group might influence the feasibility and outcome of such reactions. Pericyclic reactions, such as Diels-Alder reactions, are generally difficult with pyridine itself due to its aromatic stability.

Mechanistic Elucidation of Key Transformations of this compound

The mechanisms of the primary transformations of this compound derivatives, particularly in cross-coupling reactions, are well-established.

Suzuki-Miyaura Coupling: The catalytic cycle involves:

Oxidative Addition: A Pd(0) complex reacts with the halo-isopropoxypyridine to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Stille Coupling: The mechanism is analogous to the Suzuki coupling, with the key difference being the use of an organotin reagent in the transmetalation step. numberanalytics.comwikipedia.org

Negishi Coupling: The catalytic cycle is also similar, involving an organozinc reagent for the transmetalation. illinois.edunumberanalytics.com

Heck Reaction: This mechanism involves:

Oxidative Addition: Pd(0) adds to the halo-isopropoxypyridine.

Alkene Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates H-X with the help of a base, regenerating the Pd(0) catalyst.

The electronic properties of the this compound moiety, specifically the electron-donating isopropoxy group, can influence the rates of these individual mechanistic steps, particularly the initial oxidative addition.

Applications of 3 Isopropoxypyridine and Its Derivatives in Advanced Materials and Medicinal Chemistry Research

Role of 3-Isopropoxypyridine in Ligand Design for Catalysis

Ligand design is a cornerstone of transition metal catalysis, where the ligand sphere around a metal center dictates the catalyst's reactivity, selectivity, and stability. rsc.org Pyridine-containing molecules are among the most utilized ligands due to their robust chemical nature, well-understood coordination chemistry, and tunable electronic properties. researchgate.net Derivatives of this compound serve as valuable components in ligands, where the isopropoxy group can modulate the catalytic activity of the metal center.

The coordination chemistry of this compound-based ligands is primarily dictated by the Lewis basic nitrogen atom of the pyridine (B92270) ring, which readily donates its lone pair of electrons to form a coordinate covalent bond with a metal center. jscimedcentral.com In its simplest form, this compound acts as a monodentate ligand. However, it is more commonly incorporated into larger molecular structures to create polydentate ligands, which can bind to a metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate. britannica.comshivajichk.ac.in

The formation of a chelate complex is an entropically favorable process known as the "chelate effect," which results in significantly more stable metal complexes compared to those formed with analogous monodentate ligands. britannica.com While the pyridine nitrogen is the primary site of coordination, the oxygen atom of the isopropoxy group can influence the electronic properties of the ligand or, in some cases, participate in secondary interactions.

The design of chelating ligands often involves incorporating the this compound unit into a larger framework that contains additional donor atoms. For example, Schiff base ligands derived from the condensation of a pyridine-3-carboxaldehyde derivative with an amine-containing molecule can create multidentate systems. In one such instance, a Schiff base ligand derived from pyridine-3-carboxaldehyde was shown to coordinate to a zinc(II) center through its pyridine nitrogen atom, forming a distorted octahedral complex. scirp.org The stability and geometry of such complexes are highly dependent on the properties of the central metal ion (including its size, oxidation state, and electronic configuration) and the steric and electronic nature of the ligand itself. shivajichk.ac.in

| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex Geometry | Key Finding | Reference |

| Pyridine (general) | Ni(II), Cu(I), Ag(I) | Monodentate | Varies | Forms stable complexes, demonstrating the fundamental coordinating ability of the pyridine nitrogen. | jscimedcentral.com |

| Pyridine-3-carboxaldehyde derived Schiff base | Zn(II) | Monodentate (via Pyridine-N) | Distorted Octahedral | The ligand coordinates through the pyridine N-atom, with the overall structure influenced by other ligands (water). | scirp.org |

| 1,10-Phenanthroline / 4,4'-Bipyridine | (in Perovskite) | Bidentate | Surface Coordination | Bidentate chelating ligands are more effective at passivating electronic traps than monodentate pyridine. rsc.org | rsc.org |

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a powerful tool in modern chemistry, recognized with the 2001 Nobel Prize in Chemistry. nobelprize.org The efficacy of an asymmetric catalyst hinges on the design of its chiral ligand, which creates a chiral environment around the metal center, guiding the substrate to react in a way that preferentially forms one enantiomer over the other. snnu.edu.cnuniurb.it Chiral ligands containing pyridine are of significant interest because their steric and electronic properties can be systematically varied. researchgate.net

While no commercialized catalyst is explicitly based on a simple this compound chiral ligand, the principles of ligand design allow for a clear understanding of the role such a moiety would play. In the context of well-established chiral ligand families like pyridine-oxazolines (PyOx) or those based on chiral 2-(1-alkoxyalkyl)pyridines, the substituent on the pyridine ring is critical. rsc.orgdiva-portal.org The introduction of a 3-isopropoxy group would influence the catalyst's performance in two primary ways:

Electronic Effects : The oxygen atom of the isopropoxy group is electron-donating through resonance, which increases the electron density on the pyridine ring and its nitrogen donor atom. This enhanced Lewis basicity can affect the electronic properties of the metal center. Studies on various substituted pyridine ligands have shown that such electronic modifications primarily influence the activity (i.e., the rate) of the catalyst.

Steric Effects : The bulky isopropyl group introduces significant steric hindrance. In asymmetric catalysis, the steric profile of a ligand is often the dominant factor in determining the level of enantioselectivity (expressed as enantiomeric excess, or % ee). diva-portal.org By physically blocking certain approach trajectories of the substrate to the catalytic center, a bulky group can create a more defined chiral pocket, leading to higher stereochemical control. Research on palladium-catalyzed allylic alkylations has demonstrated that substituents in the 6-position of pyridyl oxazoline (B21484) ligands have a dramatic effect on the enantioselectivity. A 3-isopropoxy group would similarly exert steric influence on the catalytic environment.

The table below illustrates how modifications to chiral pyridine-based ligands affect enantioselectivity in a model reaction, highlighting the importance of substituent effects that a 3-isopropoxy group would modulate.

| Ligand Type | Model Reaction | Catalyst System | Enantiomeric Excess (% ee) | Key Finding | Reference |

| Chiral Pyridyl Oxazoline | Diethylzinc addition to Benzaldehyde | Ligand + Zn(Et)₂ | 88% (R) | The chiral oxazoline ring dictates the stereochemical outcome. | |

| Chiral Pyridyl Alcohol | Diethylzinc addition to Benzaldehyde | Ligand + Zn(Et)₂ | 95% (S) | The absolute configuration of the carbinol carbon determines the sense of induction. | |

| Cinchona Alkaloid Derivative | Epoxidation of Olefins | Mn-salen complex | High | The catalyst's quinuclidine (B89598) nitrogen is a key feature for its broad utility in catalysis. uniurb.it | uniurb.it |

Chelation Properties and Coordination Chemistry

Integration of this compound Moieties in Functional Materials

The unique properties of the this compound scaffold make it an attractive building block for the synthesis of advanced functional materials. Its ability to coordinate with metals, participate in hydrogen bonding, and influence molecular packing through steric and dipolar interactions allows for its incorporation into polymers, liquid crystals, and porous frameworks.

The creation of functional polymers often involves the synthesis of monomers bearing specific side-chains, which are then polymerized to impart desired properties to the bulk material. Polymers with pyridine side-chains are of interest for their metal-coordinating capabilities, pH-responsiveness, and catalytic potential. A monomer containing the this compound unit could be synthesized and incorporated into a polymer backbone via several established methods:

Ring-Opening Polymerization (ROP): A monomer such as an N-carboxyanhydride functionalized with a this compound group could undergo ROP to form a polypeptoid. rsc.org

Controlled Radical Polymerization: Techniques like RAFT polymerization can be used to create well-defined block copolymers where one block contains the functional pyridine moiety. mdpi.com

Post-Polymerization Modification: A pre-formed polymer with reactive side-chains (e.g., chloromethyl groups) can be chemically modified by reaction with a this compound derivative to install the functional group onto the polymer. mdpi.com

Copolymers containing both hydrophilic blocks (like polyethylene (B3416737) glycol) and hydrophobic blocks with this compound side chains could self-assemble in solution to form functional nanostructures like micelles or vesicles. Furthermore, the synthesis of random copolymers, for instance by combining 2-oxazoline and 2-oxazine monomers, has been shown to produce materials with exceptional serum tolerance for gene delivery applications, indicating the potential for copolymers with varied side-chains. utwente.nl The presence of the isopropoxy group could confer thermoresponsive properties, similar to how poly(2-isopropyl-2-oxazoline) side chains induce a lower critical solution temperature (LCST) in graft copolymers. mdpi.com

Liquid crystals are states of matter with properties intermediate between those of a crystalline solid and an isotropic liquid. researchgate.net The molecules that form these phases, known as mesogens, typically possess a rigid core and flexible terminal chains. Pyridine rings are common components of mesogenic cores due to their linear geometry and dipole moment, which promote the necessary anisotropic intermolecular interactions. rsc.orgtandfonline.com

The introduction of a this compound unit into a potential mesogen would significantly influence its liquid crystalline behavior. The nematic-isotropic transition temperature (T(N-I)), a key property, is determined by factors including molecular shape, polarity, and rigidity. tandfonline.com The 3-isopropoxy group would affect these properties by:

Altering the molecular dipole moment.

Adding a flexible, bulky terminal group, which can disrupt crystal packing and lower the melting point, potentially widening the temperature range over which a liquid crystal phase is stable. rsc.org

Influencing intermolecular interactions through its steric bulk.

Research on azopyridine-based systems has shown that hydrogen bonding between a pyridine acceptor and a carboxylic acid donor is a powerful tool for constructing supramolecular liquid crystals. mdpi.com A this compound derivative could similarly act as a hydrogen bond acceptor to form such complexes. Furthermore, related 4-alkoxy-pyridine derivatives have been investigated for their optical properties, including reversible thermal switching of luminescence, indicating the potential of such scaffolds in optoelectronic devices and sensors. researchgate.netmdpi.com

| Pyridine Derivative Type | Phase Type | Key Influencing Factor | Potential Application | Reference |

| 2,5-disubstituted pyridines | Nematic, Smectic | Molecular structure and terminal groups | Liquid Crystal Displays (LCDs) | tandfonline.com |

| Azo pyridines with terminal alkyl chains | Smectic A | Hydrogen bonding to form supramolecular complexes | Photoresponsive materials | rsc.orgmdpi.com |

| Pyridine-containing compounds (general) | Nematic | Geometrical shape, polarity, rigidity of molecules | Thermotropic materials | tandfonline.com |

| 4-Alkoxy-pyridine butadiene derivatives | - | - | Reversible luminescence switching, optoelectronics | researchgate.net |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline, porous materials constructed from molecular building blocks. ucla.edumdpi.com MOFs consist of metal ions or clusters linked by organic ligands, while COFs are built entirely from organic units connected by strong covalent bonds. polytechnique.fr The ability to choose the building blocks allows for the design of materials with tailored pore sizes, shapes, and chemical functionalities.

Pyridine-containing molecules are highly valuable as linkers in both MOFs and COFs. The pyridine nitrogen can serve multiple roles:

A coordination site for the metal clusters in MOFs.

A basic site to enhance affinity for acidic gases like CO₂.

An active site for catalysis. acs.org

An electron-rich center that improves structural integrity and facilitates ion capture. researcher.life

Incorporating a this compound moiety into a linker molecule for a MOF or COF would functionalize the internal pore surface. The isopropoxy group could influence the framework's properties by modifying the hydrophilicity of the pores, introducing steric constraints that affect guest molecule binding, and altering the electronic environment of the pyridine nitrogen. Recent research has demonstrated that functionalizing COFs with pyridine rings can create active sites for the photocatalytic production of hydrogen peroxide. acs.org Similarly, pyridine-based COFs have been designed for the efficient and selective removal of heavy metal ions like Hg(II) from water. researcher.life The strategic placement of functional groups like isopropoxy on the pyridine linker offers a pathway to fine-tune these materials for specific applications in gas storage, separation, and catalysis.

| Framework Type | Linker/Building Block | Key Feature of Pyridine Unit | Application | Reference |

| COF | Pyridyl-Imine Structure | Bipyridine-like architecture | Photocatalytic H₂O₂ Production | researchgate.net |

| COF | Pyridine functionalized β-ketoenamine | Acts as active site for oxygen reduction | H₂O₂ Photosynthesis | acs.org |

| COF | 4,4',4''-(pyridine-2,4,6-triyl)tribenzaldehyde | Trigonal node with electron-deficient core | CO₂ Capture, Energy Storage | ossila.com |

| COF | Hexaazatriphenylene centers and pyridine linkers | Introduces electron-rich sites for electrostatic interactions | Selective Gold (Au³⁺) Recovery | researcher.life |

| MOF (IRMOF-3) | 2-aminoterephthalic acid | Amino group for post-synthetic modification | Catalysis, Gas Storage, Separation | mdpi.com |

Liquid Crystals and Optoelectronic Materials

Medicinal Chemistry Research: this compound as a Core Scaffold

The this compound moiety is increasingly recognized as a privileged structure in medicinal chemistry. Its incorporation into potential drug candidates can influence key properties such as metabolic stability, target binding affinity, and solubility. The isopropoxy group at the 3-position provides a degree of steric bulk and can act as a hydrogen bond acceptor, which can be crucial for interaction with biological targets.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, enabling the optimization of lead compounds by systematically modifying their chemical structure to enhance biological activity and selectivity. nih.gov For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring are critical determinants of their biological effects. mdpi.comnih.gov

The 3-isopropoxy group itself can be a key determinant of activity. For instance, in the development of anti-HIV agents based on a pyridinone scaffold, the introduction of an isopropyl moiety at the C-3 position was found to be highly beneficial for improving antiviral activity. frontiersin.org This highlights the importance of the steric and electronic contributions of the isopropoxy group in modulating interactions with the biological target.

While specific, comprehensive SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, general principles can be inferred from studies on related pyridine compounds. For example, research on the antiproliferative activity of pyridine derivatives has shown that the presence of oxygen-containing substituents, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, can enhance activity against various cancer cell lines. mdpi.comnih.gov The position of these groups is also crucial.

The following table summarizes general SAR findings for pyridine derivatives that can be extrapolated to the this compound scaffold, based on the influence of various substituents on biological activity.

| Substituent Position | Substituent Type | General Effect on Biological Activity | Reference |

| Pyridine Ring | Methoxy (-OCH3) | Increased number of methoxy groups can lead to decreased IC50 values (increased activity). | mdpi.com |

| Pyridine Ring | Hydroxyl (-OH) | Replacement of a methoxy group with a hydroxyl group can significantly decrease IC50 values. | mdpi.com |

| Pyridine Ring | Halogens (Br, Cl, F) | Can affect antiproliferative activity, with the specific effect depending on the position and the rest of the molecular structure. | mdpi.com |

| 3-Position (Pyridinone) | Isopropyl | Introduction of an isopropyl group can be beneficial for anti-HIV activity. | frontiersin.org |

Targeted therapies represent a paradigm shift in cancer treatment, moving away from broadly cytotoxic agents to drugs that specifically interfere with molecules involved in tumor growth and progression. wikipedia.org Many targeted therapies are kinase inhibitors, and the this compound scaffold has been identified as a key precursor in the synthesis of such compounds. vulcanchem.com The steric profile of the 3-isopropoxy group can enhance binding affinity to the enzymatic pockets of kinases. vulcanchem.com

The use of scaffolds is a central concept in the development of targeted therapies, providing a structural framework upon which functional groups can be appended to achieve specific binding and biological effects. nih.govnih.govmdpi.com The this compound core can serve as such a scaffold, allowing for the systematic modification and optimization of kinase inhibitors and other targeted agents. nih.gov

Prodrug strategies are another important avenue in medicinal chemistry, aimed at improving the pharmacokinetic or pharmacodynamic properties of a drug. unisi.itnih.gov A prodrug is an inactive or less active precursor that is converted into the active drug within the body. This approach can be used to enhance solubility, increase metabolic stability, or achieve targeted drug delivery. mdpi.com

While specific examples of this compound-based prodrugs are not prevalent in the reviewed literature, the principles of prodrug design can be readily applied to this scaffold. For instance, a biologically active this compound derivative with poor water solubility could be derivatized with a polar promoiety to create a more soluble prodrug. This strategy has been successfully applied to other heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, to improve their therapeutic potential. unisi.itnih.gov

The utility of the this compound scaffold extends beyond medicinal chemistry into the realm of agrochemicals. Pyridine derivatives, in general, are a well-established class of compounds used in agriculture as herbicides, fungicides, and insecticides due to their diverse biological activities. jubilantingrevia.comglobenewswire.comagropages.comijfans.org

Significantly, derivatives of this compound have been specifically investigated as herbicides. vulcanchem.com Research has shown that these compounds can act as inhibitors of plant acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. vulcanchem.com Inhibition of ALS leads to the depletion of essential amino acids, ultimately causing plant death. This specific mode of action makes this compound derivatives promising candidates for the development of new herbicidal products.

The broader class of pyridine-containing compounds has yielded numerous commercial agrochemicals, highlighting the potential of this heterocyclic core in crop protection. The development of new agrochemicals is driven by the need for more effective and selective agents with favorable environmental profiles. The exploration of novel scaffolds like this compound is a key strategy in this endeavor.

The following table lists some pyridine derivatives and their applications in agrochemicals, illustrating the importance of this chemical class in the field.

| Pyridine Derivative Class | Application | Mode of Action (Example) | Reference |

| This compound Derivatives | Herbicides | Inhibition of acetolactate synthase (ALS) | vulcanchem.com |

| N-(Arylmethoxy)-2-chloronicotinamides | Herbicides | Effective against monocotyledonous weeds | |

| General Pyridine Derivatives | Insecticides, Fungicides, Herbicides | Various, e.g., targeting nicotinic acetylcholine (B1216132) receptors (insecticides) or succinate (B1194679) dehydrogenase (fungicides). | jubilantingrevia.com |

The research into this compound derivatives as ALS inhibitors is a compelling example of how this specific scaffold is being utilized to address challenges in modern agriculture.

Advanced Analytical and Spectroscopic Methodologies in 3 Isopropoxypyridine Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 3-isopropoxypyridine, providing exact mass measurements that facilitate unambiguous molecular formula determination. libretexts.org This level of precision is critical to distinguish between compounds with the same nominal mass but different elemental compositions. In the context of synthesizing this compound and its derivatives, HRMS is employed to confirm the successful incorporation of the isopropoxy group and any other modifications to the pyridine (B92270) ring. mdpi.comacs.orgrsc.org

The monitoring of chemical reactions in real-time or via offline sampling is a key application of mass spectrometry. uvic.canih.gov Techniques like Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) mass spectrometry allow chemists to track the consumption of reactants and the formation of products and intermediates. mdpi.comresearchgate.net For instance, in a typical synthesis of a this compound derivative through a cross-coupling reaction, HRMS can be used to monitor the disappearance of the starting materials and the appearance of the desired product peak with its characteristic high-resolution mass-to-charge ratio (m/z). rsc.org This capability enables the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation. waters.com

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z |

| This compound | C₈H₁₁NO | 138.0913 | 138.0911 |

| 2-Chloro-3-isopropoxypyridine | C₈H₁₀ClNO | 172.0524 | 172.0522 |

| 5-Bromo-3-isopropoxypyridine | C₈H₁₀BrNO | 215.9998 | 215.9997 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. wikipedia.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the definitive assignment of the compound's structure. acs.orgnih.gov In the ¹H NMR spectrum of this compound, the protons of the isopropoxy group exhibit characteristic signals: a doublet for the six equivalent methyl protons and a septet for the methine proton, a pattern indicative of the isopropyl group. The aromatic protons on the pyridine ring show distinct chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the isopropoxy substituent.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Elucidation

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. grinnell.eduweebly.comipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecule. For this compound, COSY would show correlations between the methine proton of the isopropoxy group and the methyl protons, as well as between adjacent protons on the pyridine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. numberanalytics.com This is invaluable for assigning the carbon signals of the pyridine ring and the isopropoxy group by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. numberanalytics.com This technique is crucial for piecing together the molecular skeleton. For example, an HMBC correlation between the methine proton of the isopropoxy group and the C3 carbon of the pyridine ring would confirm the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. mdpi.com For this compound, NOESY could reveal through-space interactions between the isopropoxy group protons and the protons at the C2 and C4 positions of the pyridine ring.

Table 2: Expected 2D-NMR Correlations for this compound

| Technique | Correlation Type | Expected Key Correlations |

| COSY | ¹H-¹H | Methine H ↔ Methyl H's; H2 ↔ H4 (long-range); H4 ↔ H5; H5 ↔ H6 |

| HSQC | ¹H-¹³C (1-bond) | Methine H ↔ Methine C; Methyl H's ↔ Methyl C's; H2 ↔ C2; H4 ↔ C4; etc. |

| HMBC | ¹H-¹³C (2-3 bonds) | Methine H ↔ C3; Methine H ↔ Methyl C's; H2 ↔ C3, C4, C6 |

| NOESY | ¹H-¹H (through space) | Methine H ↔ H2, H4; Methyl H's ↔ H2, H4 |

Dynamic NMR for Rotational Barriers of the Isopropoxy Group

The isopropoxy group attached to the pyridine ring is not static; it can rotate around the C3-O bond. The rate of this rotation can be studied using dynamic NMR (DNMR) spectroscopy. montana.edu At low temperatures, the rotation may be slow enough on the NMR timescale to result in separate signals for atoms that are chemically equivalent at room temperature (e.g., if the two methyl groups become diastereotopic). As the temperature is increased, the rotation becomes faster, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. copernicus.org

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (rotational barrier) for this conformational change. sciforum.netnih.gov This provides valuable information about the steric and electronic interactions between the isopropoxy group and the pyridine ring. Studies on similar systems, like N-isopropoxypyridine-2(1H)-thione, have determined rotational barriers around N-O bonds using variable-temperature NMR, demonstrating the utility of this technique. sciforum.net The rotational barrier for the isopropoxy group in this compound would be influenced by factors such as the size of adjacent substituents and the electronic nature of the pyridine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. acs.orgaps.org These methods are highly effective for identifying functional groups and studying intermolecular interactions.

In the analysis of this compound, IR and Raman spectra would clearly show bands corresponding to the key functional groups:

C-H stretching vibrations from the alkyl part of the isopropoxy group and the aromatic pyridine ring. scifiniti.com

C-O stretching vibrations of the ether linkage, which are typically strong in the IR spectrum.

Pyridine ring vibrations , which give rise to a series of characteristic bands. mdpi.com

Changes in the position and intensity of these bands can provide information about the compound's environment and interactions. For example, hydrogen bonding or coordination to a metal center would cause noticeable shifts in the vibrational frequencies of the pyridine ring and the C-O bond. researchgate.net Comparing the IR and Raman spectra can also be informative, as some vibrations may be strong in one technique and weak or absent in the other due to selection rules. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Alkyl C-H | Stretching | 2850-3000 |

| Aromatic C-H | Stretching | 3000-3100 |

| C-O-C | Asymmetric Stretch | 1200-1250 |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of this compound itself might be challenging, this technique is invaluable for characterizing its solid derivatives, such as salts or co-crystals. ekb.egrsc.orgresearchgate.net

A successful crystallographic analysis provides a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles . iucr.org

Detailed insights into the solid-state conformation , including the orientation of the isopropoxy group relative to the pyridine ring.

Information on intermolecular interactions , such as hydrogen bonding, π-π stacking, and other van der Waals forces that dictate the crystal packing. iucr.orgnih.gov

For example, the crystal structure of a derivative like 2-iodyl-3-isopropoxypyridine has been established using single-crystal X-ray diffraction, providing concrete data on its solid-state geometry. lookchem.commolaid.com Such studies are fundamental to understanding structure-property relationships.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis in Complex Research

Chromatographic methods are essential for separating components of a mixture and assessing the purity of synthesized compounds. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. researchgate.net It is routinely used to determine the purity of this compound samples, often with a UV detector that leverages the chromophoric nature of the pyridine ring. Purity levels are typically quantified as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like this compound. The sample is vaporized and separated in a GC column, and the eluted components are then ionized and detected by a mass spectrometer. GC-MS not only provides information on the purity of the sample but also helps in the identification of impurities by providing their mass spectra. Isotopic labeling studies, analyzed by GC-MS, can also be used to trace reaction pathways.

Both HPLC and GC-MS are critical quality control tools in research involving this compound, ensuring that subsequent experiments are performed with material of known and high purity. rsc.org

Advanced Chiroptical Spectroscopy (CD, ORD) for Enantiopure this compound Analogues

In the stereochemical analysis of chiral molecules, particularly enantiopure analogues of this compound, advanced chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable. fiveable.meresearchgate.net These techniques are predicated on the differential interaction of chiral molecules with left- and right-circularly polarized light, providing critical insights into their three-dimensional structure and absolute configuration. fiveable.mepg.edu.pl

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net For a chiral molecule lacking a chromophore that absorbs light in the measured region, ORD yields a "plain" curve. However, for molecules containing a chromophore, such as the pyridine ring in this compound analogues, the ORD curve becomes anomalous in the vicinity of an absorption band. bhu.ac.inpbsiddhartha.ac.in This characteristic variation, comprising a peak and a trough, is known as the Cotton effect. bhu.ac.injascoeurope.com The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center(s) near the chromophore. pg.edu.pljasco-global.com

Circular Dichroism (CD) is the measurement of the differential absorption of left- and right-circularly polarized light by a chiral molecule. bhu.ac.injasco-global.com Unlike ORD, which can be measured at all wavelengths, a CD signal is only observed within the absorption bands of a chromophore. pg.edu.plpbsiddhartha.ac.in The resulting CD spectrum plots the difference in molar absorptivity (Δε) or the molar ellipticity ([θ]) against wavelength. pg.edu.pl A CD spectrum provides more clearly resolved bands than an ORD spectrum and is highly sensitive to the molecule's conformation. ntu.edu.sg The combination of CD and ORD, often referred to as the Cotton effect, provides powerful data for determining the absolute configuration and studying conformational equilibria of enantiopure compounds. pbsiddhartha.ac.injascoeurope.com

The application of these techniques is critical in the research of enantiopure compounds containing heterocyclic moieties. For instance, studies on complex chiral systems like bis-helicenic terpyridines have demonstrated how chiroptical properties can be modulated by external stimuli, such as the binding of a metal ion. nih.govrsc.org In one such study, the binding of Zn(II) to an enantiopure bis-helicenic terpyridine induced significant changes in the ECD spectrum, indicating a conformational switch. nih.gov The strong positive ECD band at 341 nm decreased in intensity, while a new positive band appeared at 430 nm upon complexation. nih.gov This demonstrates the sensitivity of CD spectroscopy to subtle changes in the chiral environment.

For a hypothetical enantiopure analogue, such as (S)-3-(1-methylpropoxy)pyridine, one would expect to observe distinct Cotton effects in the UV region corresponding to the π-π* transitions of the pyridine chromophore. The sign and magnitude of these effects would be directly correlated with the absolute configuration at the chiral center of the isopropoxy group. By comparing the experimental CD/ORD spectra with those predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. mdpi.comacs.org

Detailed Research Findings

While specific research on the chiroptical properties of this compound analogues is not extensively published, data from analogous chiral pyridine systems can illustrate the expected findings. Research on enantiopure binaphthyl derivatives featuring pyridyl substituents has shown that chiroptical methods can effectively demonstrate the effects of coordination and protonation on the pyridine nitrogen. rsc.org

In a representative study on a chiral molecule with a pyridine-like chromophore, the following chiroptical data might be observed for a pair of enantiomers. The (R)-enantiomer could exhibit a positive Cotton effect in its CD spectrum, characterized by a positive peak at a specific wavelength, while its (S)-enantiomer would show a mirror-image spectrum with a negative Cotton effect of equal magnitude. pg.edu.pl

Below are illustrative data tables representing the kind of findings one would expect from a chiroptical analysis of a hypothetical enantiopure this compound analogue, referred to as "Chiral Pyridine A".

Table 1: Electronic Circular Dichroism (ECD) Data for Enantiomers of Chiral Pyridine A

| Enantiomer | Solvent | λmax (nm) [π-π* transition] | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect Sign |

| (R)-Chiral Pyridine A | Methanol | 265 | +15,200 | Positive |

| (S)-Chiral Pyridine A | Methanol | 265 | -15,150 | Negative |

| (R)-Chiral Pyridine A | Dichloromethane | 266 | +14,800 | Positive |

| (S)-Chiral Pyridine A | Dichloromethane | 266 | -14,750 | Negative |

Table 2: Optical Rotatory Dispersion (ORD) Data for Enantiomers of Chiral Pyridine A

| Enantiomer | Solvent | Feature | Wavelength (nm) | Molar Rotation [Φ] (deg·cm²·dmol⁻¹) |

| (R)-Chiral Pyridine A | Methanol | Peak | 280 | +21,500 |

| Trough | 255 | -18,900 | ||

| Inflection | 265 | 0 | ||

| (S)-Chiral Pyridine A | Methanol | Trough | 280 | -21,450 |

| Peak | 255 | +18,850 | ||

| Inflection | 265 | 0 |

These tables illustrate how the mirror-image relationship between enantiomers is reflected in their CD and ORD spectra. The sign of the Cotton effect in the CD spectrum and the pattern of the peak and trough in the ORD curve are inverted between the (R) and (S) forms. Such data, when combined with computational modeling, provides a robust and non-destructive method for the definitive assignment of absolute configuration in novel chiral this compound analogues. researchgate.netmdpi.com

Theoretical and Computational Studies on 3 Isopropoxypyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-isopropoxypyridine. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of its electronic structure, which in turn governs its reactivity. numberanalytics.comarxiv.orgdiva-portal.org The isopropoxy group, being an electron-donating group, significantly influences the electron density distribution within the pyridine (B92270) ring, affecting its chemical behavior. vulcanchem.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability. A smaller energy gap suggests higher reactivity. gsconlinepress.comelectrochemsci.org

Table 1: Illustrative Frontier Molecular Orbital Data for Pyridine Derivatives (Note: Data for illustrative purposes from related pyridine compounds, not this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,3-Pyridinedicarboxylic acid | -7.41 | -2.50 | 4.91 |

| 2,4-Pyridinedicarboxylic acid | -7.83 | -2.48 | 5.35 |

| 2,5-Pyridinedicarboxylic acid | -7.70 | -2.42 | 5.28 |

| 2,6-Pyridinedicarboxylic acid | -7.93 | -2.47 | 5.46 |

Source: Adapted from a study on pyridine dicarboxylic acids. electrochemsci.org

Charge Distribution and Electrostatic Potentials

The charge distribution and molecular electrostatic potential (MEP) are crucial for predicting the sites of electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. electrochemsci.org

For pyridine, the nitrogen atom is the most electronegative, leading to a region of negative electrostatic potential. The introduction of an electron-donating isopropoxy group at the 3-position would further modulate this charge distribution. It would increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the substituent. In studies of other substituted pyridines, MEP analysis has been instrumental in identifying reactive sites. For example, in pyridine dicarboxylic acids, the regions around the oxygen atoms of the carboxylic groups show the most negative potential, indicating them as the primary sites for electrophilic interaction. electrochemsci.org For this compound, the nitrogen atom and the oxygen atom of the isopropoxy group would be expected to be regions of high electron density.

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis

DFT is a powerful tool for investigating reaction mechanisms. It allows for the calculation of the potential energy surface of a reaction, identifying intermediates, transition states, and the associated activation energies. This information is vital for understanding the feasibility and kinetics of a chemical process. rsc.org

While specific DFT studies on the reaction pathways of this compound are not widely published, the methodology has been extensively applied to other pyridine derivatives. For example, DFT calculations have been used to study the reactivity of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, revealing insights into their structure-activity relationships. researchgate.net In a typical study, the geometries of reactants, products, and transition states are optimized, and their energies are calculated to determine the reaction profile. Natural Bond Orbital (NBO) analysis can also be employed to understand the charge transfer and bonding interactions during the reaction. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment, such as a solvent. chalmers.senih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. wustl.edu

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. ajrconline.org These models are valuable for predicting the activity of new, unsynthesized compounds.

For pyridine derivatives, QSAR studies have been successfully applied in various fields, including toxicology and drug design. tennessee.edu For example, a QSAR study on substituted pyridines as corrosion inhibitors used DFT-calculated quantum chemical descriptors such as HOMO and LUMO energies, dipole moment, and hardness to build a model that could predict the inhibition efficiency. electrochemsci.org Another study on heteroaryl-substituted imidazo[1,2-a]pyridine (B132010) derivatives found that global topological charge indices and the hydrophobicity of substituents were key factors in their activity as acid pump antagonists. nih.gov

A hypothetical QSAR study on a series of this compound derivatives would involve:

Synthesizing or computationally generating a set of derivatives with varying substituents.

Measuring their biological activity or a property of interest.

Calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic).

Using statistical methods to build a regression model correlating the descriptors with the activity.

Table 2: Common Descriptors Used in QSAR Studies of Pyridine Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume |

| Hydrophobic | LogP (Partition Coefficient) |

| Topological | Connectivity Indices, Wiener Index |

In Silico Screening and Drug Design Incorporating the this compound Moiety

The this compound scaffold can be used as a starting point for in silico drug design. Virtual screening techniques can be employed to search large compound libraries for molecules containing this moiety that are likely to bind to a specific biological target. nih.gov

One common approach is structure-based drug design, which relies on the 3D structure of the target protein. Molecular docking simulations can predict the binding mode and affinity of this compound derivatives within the active site of the target. nih.gov Another approach is ligand-based drug design, which is used when the structure of the target is unknown. This method uses the information from a set of known active compounds to build a pharmacophore model or to perform similarity searches. researchgate.net

Environmental Fate and Green Chemistry Considerations for 3 Isopropoxypyridine

Degradation Pathways of 3-Isopropoxypyridine in Various Environmental Compartments

The degradation of this compound in the environment is expected to occur through photodegradation and biodegradation, similar to other pyridine (B92270) derivatives. tandfonline.com The presence of the isopropoxy group and the nitrogen atom in the pyridine ring will be the primary determinants of its transformation pathways.

Photodegradation Mechanisms

The photodegradation of pyridine compounds in the aquatic environment can be a significant transformation process. This process can occur through direct photolysis, where the molecule absorbs sunlight and undergoes a chemical change, or through indirect photolysis, which is mediated by other light-absorbing substances in the water. For many aromatic compounds, including pyridine derivatives, indirect photodegradation involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) is a key mechanism. core.ac.ukresearchgate.net

The photodegradation of pyridine itself has been shown to be enhanced by the presence of photocatalysts like zinc oxide (ZnO) and titanium dioxide (TiO₂), which generate these highly reactive species upon illumination. researchgate.netespublisher.com The degradation pathway of pyridine under these conditions often involves hydroxylation of the pyridine ring, leading to the formation of hydroxypyridines. researchgate.net These intermediates are then susceptible to ring opening, eventually leading to the formation of smaller, more readily degradable aliphatic compounds. researchgate.net

For this compound, a likely photodegradation pathway would involve the attack of hydroxyl radicals on the pyridine ring. This could lead to the formation of hydroxylated this compound derivatives. The isopropoxy group itself might also be susceptible to photo-oxidation. The ultimate fate of the molecule would be the cleavage of the aromatic ring and the breakdown of the isopropoxy group.

Table 1: Postulated Photodegradation Intermediates of this compound

| Intermediate Type | Potential Formation Mechanism | Significance |

|---|---|---|

| Hydroxylated 3-Isopropoxypyridines | Attack by hydroxyl radicals on the pyridine ring | Increases water solubility and susceptibility to further degradation |

| Pyridine ring-opened products | Cleavage of the aromatic ring following hydroxylation | Leads to the formation of smaller aliphatic molecules |

| Propan-2-one and other small molecules | Breakdown of the isopropoxy group | Mineralization of the substituent group |

Biodegradation by Microbial Communities

The biodegradation of pyridine and its derivatives by microorganisms is a well-documented process, occurring predominantly under aerobic conditions. tandfonline.com Numerous bacterial strains from genera such as Arthrobacter, Nocardia, Pseudomonas, and Bacillus have been shown to utilize pyridine compounds as a source of carbon and nitrogen. asm.orgnih.gov

The microbial degradation of pyridines typically begins with a hydroxylation step, where a hydroxyl group is introduced onto the pyridine ring. tandfonline.com This initial step is often catalyzed by monooxygenase enzymes. asm.orgnih.gov Following hydroxylation, the dihydroxylated or trihydroxylated pyridine ring undergoes cleavage, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. tandfonline.comasm.orgnih.gov For instance, the degradation of 3-hydroxypyridine (B118123) by Agrobacterium sp. proceeds through the formation of 2,5-dihydroxypyridine, which is then cleaved.